4-(4-(Tributylstannyl)phenyl)morpholine is an organotin compound characterized by the molecular formula C22H39NOSn and a molecular weight of approximately 452.26 g/mol. This compound features a morpholine ring substituted with a phenyl group that is further substituted with a tributylstannyl group. The presence of the tin atom makes it part of the organotin family, which are known for their diverse applications in organic synthesis and materials science. The substance has a density of 1.175 g/cm³ and a refractive index of 1.541, indicating its physical properties suitable for various
There is no current information available on the specific mechanism of action of 4-(4-(Tributylstannyl)phenyl)morpholine.
4-(4-(Tributylstannyl)phenyl)morpholine is classified as an organotin compound. This means it contains a tin (Sn) atom bonded to organic groups (hydrocarbon chains) and other elements, in this case, carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Organotin compounds have diverse applications in various industries, but their use is often restricted due to potential environmental and health concerns .
The primary application of 4-(4-(Tributylstannyl)phenyl)morpholine in scientific research lies in its use as a reactant in the Stille cross-coupling reaction. This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds between two different organic fragments. 4-(4-(Tributylstannyl)phenyl)morpholine serves as the organotin component, offering the "phenyl" group (benzene ring) for the coupling reaction .
A specific research area utilizing 4-(4-(Tributylstannyl)phenyl)morpholine involves the development of regioselective and diastereoselective syntheses. Regioselectivity refers to the preferential formation of a bond at a specific site on a molecule, while diastereoselectivity controls the formation of stereoisomers (3D structures) with specific spatial arrangements. Studies have employed 4-(4-(Tributylstannyl)phenyl)morpholine to achieve the targeted synthesis of (perfluoroalkyl)arylethenes, which are valuable building blocks in various functional materials .
It is crucial to note that 4-(4-(Tributylstannyl)phenyl)morpholine is classified as a hazardous compound due to its potential health and environmental risks. It exhibits various hazard classifications, including acute toxicity (oral and dermal), skin and eye irritation, reproductive toxicity, and specific target organ toxicity (repeated exposure). Therefore, proper handling and safety precautions are essential when working with this compound .
4-(4-(Tributylstannyl)phenyl)morpholine is primarily utilized as a reactant in palladium-catalyzed Stille cross-coupling reactions. This reaction type is essential for forming carbon-carbon bonds, especially in the synthesis of complex organic molecules. The tributylstannyl group acts as a nucleophile, allowing for the coupling with various electrophiles, which can include halides or other reactive species .
The synthesis of 4-(4-(Tributylstannyl)phenyl)morpholine typically involves the reaction of morpholine with a suitable phenyl derivative that contains the tributylstannyl group. Common methods include:
These methods leverage the reactivity of both the morpholine nitrogen and the stannyl group to create the desired compound efficiently .
4-(4-(Tributylstannyl)phenyl)morpholine finds applications primarily in organic synthesis, particularly in:
Several compounds share structural similarities with 4-(4-(Tributylstannyl)phenyl)morpholine, particularly within the organotin class. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-(Phenyl)morpholine | Morpholine derivative | Lacks stannyl group; used in medicinal chemistry |
4-(3-Tributylstannyl)phenol | Phenolic derivative | Similar stannyl functionality; used in polymer science |
Tributylstannylbenzene | Aryl organotin compound | Simpler structure; often used as a precursor in synthesis |
3-(Tributylstannyl)aniline | Aniline derivative | Exhibits different electronic properties due to amine group |
These compounds exhibit various functionalities that can be leveraged in chemical synthesis but differ significantly from 4-(4-(Tributylstannyl)phenyl)morpholine in terms of their reactivity and application scope .